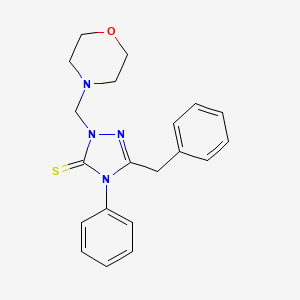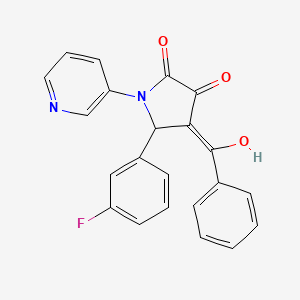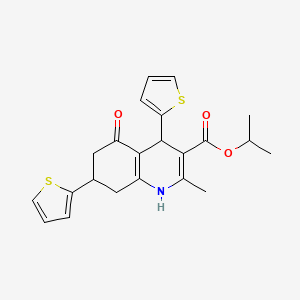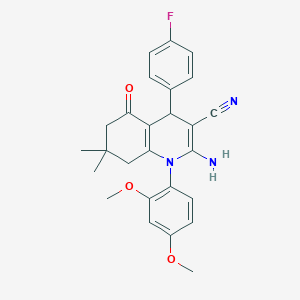![molecular formula C19H14N4O3S B11515514 4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester](/img/structure/B11515514.png)
4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries.
Preparation Methods
The synthesis of METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrano[2,3-c]pyrazole core through cyclization reactions. Common synthetic methods include:
Cyclocondensation Reactions: These reactions involve the condensation of cyanoacetyl derivatives with thiophene aldehydes under basic conditions to form the pyrano[2,3-c]pyrazole core.
Amination and Esterification:
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like ethanol, and catalysts like palladium on carbon. Major products formed from these reactions include substituted derivatives with modified functional groups .
Scientific Research Applications
METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Materials Science: The compound is explored for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications
Mechanism of Action
The mechanism of action of METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Pyrano[2,3-c]pyrazole Derivatives: These compounds share the pyrano[2,3-c]pyrazole core and exhibit diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H14N4O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C19H14N4O3S/c1-25-19(24)11-6-4-10(5-7-11)14-12(9-20)17(21)26-18-15(14)16(22-23-18)13-3-2-8-27-13/h2-8,14H,21H2,1H3,(H,22,23) |
InChI Key |
ZYNSZEZCHFPXQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11515433.png)



![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B11515452.png)
![2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide](/img/structure/B11515473.png)
![Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate](/img/structure/B11515478.png)


![4-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11515494.png)
![2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11515500.png)
![(4E)-2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11515506.png)
![2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide](/img/structure/B11515512.png)

